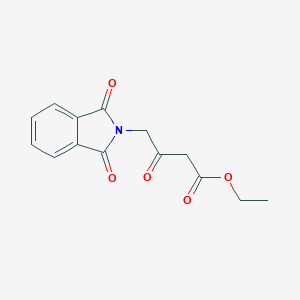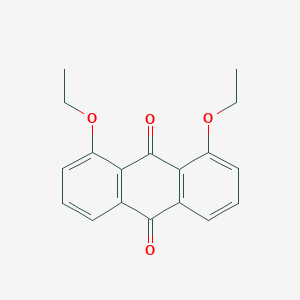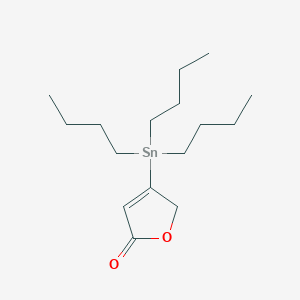
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate
Descripción general
Descripción
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety and an ethyl ester group.
Mecanismo De Acción
Target of Action
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that isoindoline-1,3-dione derivatives interact with their targets, leading to various biological responses . For instance, some isoindoline-1,3-dione derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Isoindoline-1,3-dione derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For example, some derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways . .
Pharmacokinetics
Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, allowing them to pass through living membranes in vivo . This suggests that this compound may have good bioavailability.
Result of Action
The result of the action of this compound is likely to depend on the specific biological target and pathway it affects. For instance, some isoindoline-1,3-dione derivatives have shown cytotoxic effects against blood cancer cells , suggesting that this compound may also have potential anticancer effects.
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, which share a similar structure, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another approach involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents, using a catalyst such as SiO2-tpy-Nb at reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as solventless reactions and the use of green chemistry principles are employed to make the process more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
Thalidomide: Known for its anti-inflammatory and anticancer properties.
N-Substituted imides: A broad class of compounds with diverse biological activities.
Uniqueness
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate stands out due to its unique combination of an isoindoline-1,3-dione moiety and an ethyl ester group, which imparts specific chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDUXGINCDZFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930145 | |
| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13855-80-6 | |
| Record name | 2H-Isoindole-2-butanoic acid, 1,3-dihydro-beta,1,3-trioxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)




